Physostigmine sulphate

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Eserine hemisulfate salt, also known as Physostigmine sulphate, primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that is crucial in nerve function as it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

Eserine acts as a reversible inhibitor of AChE . It binds to AChE, forming a carbamylated enzyme complex . This binding prevents AChE from breaking down acetylcholine, leading to an accumulation of acetylcholine . The complex degrades slowly, allowing the effects of eserine to persist .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine. This results in prolonged stimulation of cholinergic receptors, enhancing cholinergic neurotransmission . The affected pathways primarily involve nerve signal transmission, particularly in the central nervous system .

Pharmacokinetics

This allows it to have effects within the central nervous system. The rate of hydrolysis of eserine in plasma can be influenced by plasma esterases .

Action Environment

The action, efficacy, and stability of eserine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effectiveness. Additionally, the pH and temperature of the environment can affect the stability of eserine . It is also worth noting that eserine is considered highly toxic and should be handled with care .

Biochemische Analyse

Biochemical Properties

Eserine Hemisulfate Salt plays a crucial role in biochemical reactions. It acts as an acetylcholinesterase inhibitor, forming a carbamylated enzyme complex with acetylcholinesterase that degrades slowly . This interaction with acetylcholinesterase is a key aspect of its biochemical activity .

Cellular Effects

The effects of Eserine Hemisulfate Salt on cells are profound. It influences cell function by interacting with acetylcholinesterase, an essential enzyme involved in neurotransmission . By inhibiting this enzyme, Eserine Hemisulfate Salt can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Eserine Hemisulfate Salt exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . It forms a carbamylated enzyme complex with acetylcholinesterase, leading to slow degradation of the enzyme . This interaction can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of Eserine Hemisulfate Salt can change over time in laboratory settings. It is known to form a slowly degrading complex with acetylcholinesterase

Metabolic Pathways

Eserine Hemisulfate Salt is involved in the cholinergic system’s metabolic pathways through its action as an acetylcholinesterase inhibitor It can affect the levels of acetylcholine, a key neurotransmitter, in the body

Transport and Distribution

The transport and distribution of Eserine Hemisulfate Salt within cells and tissues are critical aspects of its function. As an acetylcholinesterase inhibitor, it is likely to be distributed wherever this enzyme is present . Specific details about its transporters or binding proteins are not currently available.

Subcellular Localization

The subcellular localization of Eserine Hemisulfate Salt can affect its activity and function. Given its role as an acetylcholinesterase inhibitor, it is likely to be found wherever this enzyme is localized within the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Physostigmine sulfate can be synthesized through several methods. One common synthetic route involves the condensation of 3-hydroxy-1-methylindole with N-methylcarbamic acid chloride, followed by cyclization and subsequent purification steps .

Industrial Production Methods: In industrial settings, physostigmine sulfate is typically produced through a series of chemical reactions that involve the extraction of the active compound from the Calabar bean, followed by purification and conversion to the sulfate form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Physostigmin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Eserolin, einem Hauptmetaboliten, führen.

Reduktion: Physostigmin-Sulfat kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Carbamategruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile können unter kontrollierten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Eserolin

Reduktion: Reduzierte Derivate von Physostigmin

Substitution: Substituierte Carbamatederivate

Wissenschaftliche Forschungsanwendungen

Physostigmin-Sulfat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Die Verbindung wird zur Untersuchung cholinerger Systeme und der Neurotransmission verwendet.

5. Wirkmechanismus

Physostigmin-Sulfat wirkt, indem es Acetylcholinesterase hemmt, das Enzym, das für den Abbau von Acetylcholin verantwortlich ist. Durch die Interferenz mit dem Stoffwechsel von Acetylcholin stimuliert Physostigmin-Sulfat indirekt sowohl nikotinische als auch muskarinische Rezeptoren, da die verfügbare Acetylcholinmenge an der Synapse in der Folge erhöht wird . Dieser Mechanismus ermöglicht es ihm, sowohl zentrale als auch periphere anticholinerge Effekte umzukehren .

Ähnliche Verbindungen:

Pyridostigmin: Ähnlich wie Neostigmin wird es zur Behandlung von Myasthenia gravis eingesetzt, hat aber eine längere Wirkdauer.

Einzigartigkeit: Physostigmin-Sulfat ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu passieren, was es besonders wirksam bei der Behandlung von Auswirkungen von Anticholinergika-Toxizität auf das zentrale Nervensystem macht . Diese Eigenschaft unterscheidet es von anderen Cholinesterasehemmern wie Neostigmin und Pyridostigmin .

Vergleich Mit ähnlichen Verbindungen

Neostigmine: Another cholinesterase inhibitor, but it does not cross the blood-brain barrier as effectively as physostigmine sulfate.

Pyridostigmine: Similar to neostigmine, it is used to treat myasthenia gravis but has a longer duration of action.

Uniqueness: Physostigmine sulfate is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system effects of anticholinergic toxicity . This property distinguishes it from other cholinesterase inhibitors like neostigmine and pyridostigmine .

Eigenschaften

CAS-Nummer |

64-47-1 |

|---|---|

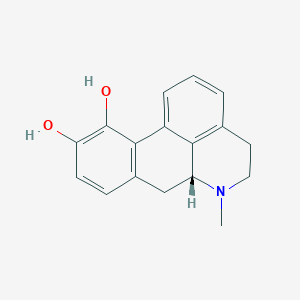

Molekularformel |

C15H23N3O6S |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid |

InChI |

InChI=1S/C15H21N3O2.H2O4S/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t13-,15+;/m1./s1 |

InChI-Schlüssel |

LLIODTIILSCNOH-PBCQUBLHSA-N |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |

Isomerische SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |

Kanonische SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |

Key on ui other cas no. |

64-47-1 |

Piktogramme |

Acute Toxic |

Synonyme |

(3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol Methylcarbamate (Ester) Sulfate (Salt) |

Herkunft des Produkts |

United States |

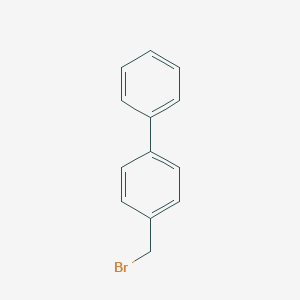

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

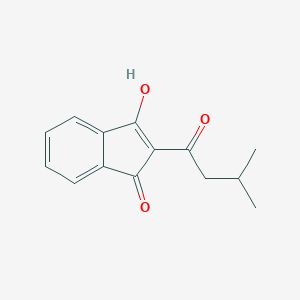

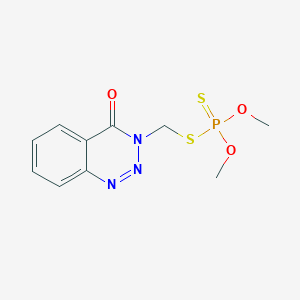

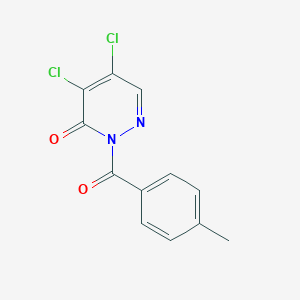

Feasible Synthetic Routes

Q1: How does eserine sulfate exert its effects?

A1: Eserine sulfate functions as a reversible cholinesterase inhibitor. [, , ] It interacts with the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. [, , , , ] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , , , , ]

Q2: What are the downstream effects of this interaction?

A2: The accumulation of acetylcholine due to eserine sulfate inhibition can have various effects on different organ systems, including:

- Muscular System: Increased muscle contractions and potential for muscle paralysis at high concentrations. [, , , ]

- Nervous System: Enhanced cognitive function, increased alertness, and potential for seizures at high concentrations. [, , , , , ]

- Ocular System: Pupil constriction (miosis), increased accommodation, and potential for blurred vision. [, , ]

- Respiratory System: Bronchoconstriction and increased mucus secretion. []

- Gastrointestinal System: Increased intestinal motility and secretions. []

Q3: What is the molecular formula and weight of eserine sulfate?

A3: The molecular formula of eserine sulfate is (C15H21N3O2)2.H2SO4. Its molecular weight is 648.8 g/mol. [, , ]

Q4: Is there any spectroscopic data available for eserine sulfate?

A4: Yes, research has employed various spectroscopic techniques to characterize eserine sulfate, including infrared spectroscopy. [, ] These analyses provide valuable information regarding the compound's functional groups and structural characteristics.

Q5: How does eserine sulfate perform under different conditions?

A5: Eserine sulfate exhibits stability at specific pH ranges and temperatures. [, , , ] Research has explored its formulation into various delivery systems, such as micronized emulsions, to enhance its stability and bioavailability. [, ]

Q6: What are the primary applications of eserine sulfate?

A6: Eserine sulfate finds applications in various research areas, including:

- Neurological Research: Investigating cholinergic pathways and their role in cognitive function, memory, and sleep. [, , , , ]

- Ophthalmological Research: Inducing miosis for diagnostic and therapeutic purposes, such as in the treatment of glaucoma. [, ]

- Pharmacological Research: Evaluating its potential as an antidote for organophosphate poisoning. []

Q7: What animal models are used to study eserine sulfate?

A7: Research on eserine sulfate commonly employs various animal models, including rats, mice, rabbits, guinea pigs, dogs, and frogs. [, , , , , , , , ] These models provide valuable insights into the compound's effects on different physiological systems.

Q8: What are the known toxicological properties of eserine sulfate?

A8: Eserine sulfate can exhibit toxicity at high doses, with potential adverse effects on the muscular, nervous, respiratory, and cardiovascular systems. [, , ] Research emphasizes the importance of careful dose selection and administration to mitigate potential risks.

Q9: What are the future directions for research on eserine sulfate?

A9: Ongoing research on eserine sulfate focuses on:

- Targeted Drug Delivery: Developing novel delivery systems to enhance its efficacy and minimize potential side effects. []

- Biomarker Discovery: Identifying biomarkers to predict treatment response and monitor potential adverse effects. []

- Understanding Resistance Mechanisms: Investigating potential resistance mechanisms to cholinesterase inhibitors and exploring strategies to overcome them. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)